3,5-Diiodo-4-hydroxyphenylpropionic acid
Overview
Description
3,5-Diiodo-4-hydroxyphenylpropionic acid is a chemical compound with the molecular formula C9H8I2O3 and a molecular weight of 417.97 g/mol . It is a monocarboxylic acid and a member of benzenes, characterized by the presence of two iodine atoms and a hydroxyl group on the phenyl ring . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diiodo-4-hydroxyphenylpropionic acid can be synthesized from 3-(4-hydroxyphenyl)propionic acid through iodination. The reaction involves the use of iodine and an oxidizing agent, such as sodium iodate, under acidic conditions . The conversion of 3-(4-hydroxyphenyl)propionic acid to this compound is highly efficient, with a selectivity of 94% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-4-hydroxyphenylpropionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated phenylpropionic acids.
Substitution: Various substituted phenylpropionic acids depending on the nucleophile used.
Scientific Research Applications
3,5-Diiodo-4-hydroxyphenylpropionic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on enzyme activity, particularly catechol-O-methyltransferase.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-diiodo-4-hydroxyphenylpropionic acid involves its interaction with specific molecular targets. It is known to inhibit the catechol-O-methyltransferase enzyme, which plays a role in the metabolism of catecholamines. This inhibition can lead to increased levels of catecholamines, thereby exerting therapeutic effects in conditions like congestive heart failure . The compound’s nucleophilic properties also contribute to its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3,3’,5-Triiodo Thyropropionic Acid: A thyroid hormone analog with similar structural features but with an additional iodine atom.
4-Hydroxyphenylpropionic Acid: The precursor compound used in the synthesis of 3,5-diiodo-4-hydroxyphenylpropionic acid.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to inhibit catechol-O-methyltransferase and its potential therapeutic applications in cardiac diseases set it apart from other similar compounds .
Properties
IUPAC Name |
3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8I2O3/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h3-4,14H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWXSFYNOFYMNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8I2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929982 | |
Record name | 3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80929982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13811-11-5 | |
Record name | 3,5-Diiodo-4-hydroxyphenylpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013811115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80929982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,5-DIIODO-4-HYDROXYPHENYL)PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77AKEXCGKV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,5-Diiodo-4-hydroxyphenylpropionic acid (DIHPA) exert its cardiac effects?
A1: DIHPA demonstrates thyromimetic activity, meaning it mimics the effects of thyroid hormones like thyroxine (T4). The research indicates that DIHPA achieves this by binding to thyroid hormone receptors alpha-1 and beta-1. [] This binding leads to the induction of alpha-myosin heavy chain mRNA expression in cardiac cells, a key marker for myocardial contractility. [] In vivo studies in hypothyroid rats showed that DIHPA administration improved cardiac parameters like heart rate and ventricular function, mirroring the effects of T4 treatment. []
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